![molecular formula C16H21NO2 B2692147 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide CAS No. 2034409-09-9](/img/structure/B2692147.png)
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide
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Description
“N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains a methoxy group (–OCH3), a cyclobutanecarboxamide group, and a methyl group (–CH3) attached to the nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a polycyclic system. The indene moiety contributes to the aromaticity of the compound, and the methoxy group, cyclobutanecarboxamide group, and the methyl group attached to the nitrogen atom would add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The indene moiety can undergo electrophilic substitution reactions similar to benzene due to the delocalization of π-electrons . The methoxy group can act as a directing group in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with an indene moiety are crystalline and colorless in nature . The presence of the methoxy group, cyclobutanecarboxamide group, and the methyl group attached to the nitrogen atom would likely influence the compound’s solubility, melting point, and other physical and chemical properties .Scientific Research Applications
Enantioselective Synthesis
Research has demonstrated the synthesis of complex organic compounds using derivatives similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide. For instance, the enantioselective synthesis of piperidines from methylpyroglutamate has been achieved using similar N-methoxy-N-methylamide derivatives (Calvez, Chiaroni, & Langlois, 1998).
Synthesis and Characterization
Such compounds have been identified in various 'research chemicals' and have been synthesized and characterized for further research. For example, the compound N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which shares structural similarities, has been synthesized and analyzed (McLaughlin et al., 2016).
Biochemical Studies
Studies involving similar compounds have been conducted to understand biochemical pathways and interactions. For instance, a study on the fat mass and obesity-associated protein (FTO) found that a structurally related compound, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, is an inhibitor of FTO (He et al., 2015).
Antimicrobial Activity
The study of Schiff base ligands containing cyclobutane and related structures has revealed their potential antimicrobial activity. Research on new Schiff base ligands containing cyclobutane and thiazole rings demonstrated antimicrobial activities against various microorganisms (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Drug Delivery Applications
Compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide have been investigated for their applications in drug delivery. For example, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a process related to the synthesis of complex amides, has implications in drug delivery systems (Convertine et al., 2004).
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-16(11-17-15(18)12-7-4-8-12)9-13-5-2-3-6-14(13)10-16/h2-3,5-6,12H,4,7-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKJIJLFAOXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide |
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